Ethyl 2-(trans-4-acetamidocyclohexyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(trans-4-acetamidocyclohexyl)acetate: is an organic compound with the chemical formula C10H17NO3. It is a colorless to pale yellow liquid that is soluble in common organic solvents such as alcohols, ethers, and ketones . This compound is widely used in the pharmaceutical and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(trans-4-acetamidocyclohexyl)acetate can be achieved through various chemical synthesis methods. The specific synthetic route and conditions may vary depending on the manufacturer and the purpose of the reaction . Generally, it involves the acetylation of 4-amino-cyclohexanol followed by esterification with acetic acid .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis processes. These methods are designed to optimize yield and purity while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions:
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, Ethyl 2-(trans-4-acetamidocyclohexyl)acetate is used as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study the effects of acetylation and esterification on biological systems .
Medicine: In the pharmaceutical industry, it is used as a raw material for the synthesis of antibacterial agents, disinfectants, and preservatives .
Industry: In the flavor industry, it is often used to synthesize fragrant compounds to add or improve the fragrance of products .
Mechanism of Action
The mechanism of action of Ethyl 2-(trans-4-acetamidocyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying the activity of proteins and enzymes . The ester group can undergo hydrolysis, releasing the active acetic acid derivative .
Comparison with Similar Compounds
- trans-4-(Acetylamino)cyclohexyl acetate
- trans-3-(4-Acetamino-cyclohexyl)-propionic acid
Comparison: Compared to similar compounds, Ethyl 2-(trans-4-acetamidocyclohexyl)acetate is unique due to its specific combination of acetyl and ester functional groups . This combination allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in different industries .
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
ethyl 2-(4-acetamidocyclohexyl)acetate |
InChI |
InChI=1S/C12H21NO3/c1-3-16-12(15)8-10-4-6-11(7-5-10)13-9(2)14/h10-11H,3-8H2,1-2H3,(H,13,14) |
InChI Key |
PWRZFKZKPADJAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.